1,3-Bis(3-chloro-4-methylphenyl)urea

Antimicrobial Drug Discovery Infectious Disease

1,3-Bis(3-chloro-4-methylphenyl)urea (CAS 107947-94-4) is a symmetrical N,N′-diarylurea derivative with a molecular formula of C₁₅H₁₄Cl₂N₂O and a molecular weight of 309.19 g/mol. This compound is characterized by two 3-chloro-4-methylphenyl groups linked by a central urea moiety, conferring a calculated logP (XLogP3) of 5.1 and a topological polar surface area of 41.1 Ų.

Molecular Formula C15H14Cl2N2O
Molecular Weight 309.2 g/mol
CAS No. 107947-94-4
Cat. No. B3026727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(3-chloro-4-methylphenyl)urea
CAS107947-94-4
Molecular FormulaC15H14Cl2N2O
Molecular Weight309.2 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)Cl)Cl
InChIInChI=1S/C15H14Cl2N2O/c1-9-3-5-11(7-13(9)16)18-15(20)19-12-6-4-10(2)14(17)8-12/h3-8H,1-2H3,(H2,18,19,20)
InChIKeyBDKXYSKISJGPRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(3-chloro-4-methylphenyl)urea (CAS 107947-94-4): A Symmetrical Diarylated Urea Scaffold for Antimicrobial and Epigenetic Probe Development


1,3-Bis(3-chloro-4-methylphenyl)urea (CAS 107947-94-4) is a symmetrical N,N′-diarylurea derivative with a molecular formula of C₁₅H₁₄Cl₂N₂O and a molecular weight of 309.19 g/mol [1]. This compound is characterized by two 3-chloro-4-methylphenyl groups linked by a central urea moiety, conferring a calculated logP (XLogP3) of 5.1 and a topological polar surface area of 41.1 Ų [1]. It has been identified as a potential antibacterial agent active against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), as well as certain Gram-negative respiratory pathogens [2]. Additionally, it exhibits inhibitory activity against histone deacetylase 6 (HDAC6), making it a point of interest in epigenetic probe research [3].

Why Generic Substitution Fails for 1,3-Bis(3-chloro-4-methylphenyl)urea (CAS 107947-94-4): The Critical Role of Symmetrical 3-Chloro-4-Methyl Substitution


Generic substitution of 1,3-bis(3-chloro-4-methylphenyl)urea with other diarylureas, such as triclocarban (3,4,4′-trichlorocarbanilide) or simpler mono-substituted analogs, is inadvisable without rigorous experimental validation due to the profound impact of its specific 3-chloro-4-methyl substitution pattern on both antibacterial spectrum and epigenetic target engagement. While the diarylurea core is a privileged scaffold for antimicrobial activity [1], subtle variations in the halogen and methyl substitution pattern can drastically alter potency, selectivity, and target profile [2]. For instance, the symmetrical 3-chloro-4-methylphenyl configuration in this compound is associated with a unique spectrum that includes potent activity against vancomycin-resistant Enterococcus (VRE) [3], a profile not universally shared by all diarylurea analogs. Furthermore, its ability to engage HDAC6 with an IC₅₀ of 459 nM [4] represents a distinct off-target interaction that may influence its biological effects in cell-based assays, whereas related compounds may exhibit different selectivity profiles for HDAC isoforms [5]. Thus, its activity cannot be reliably extrapolated from in-class analogs, and it must be procured and validated as a discrete molecular entity.

1,3-Bis(3-chloro-4-methylphenyl)urea (CAS 107947-94-4): Quantitative Evidence Guide for Scientific Selection and Procurement


Broad-Spectrum Antibacterial Activity Profile Including Activity Against MRSA and VRE

1,3-Bis(3-chloro-4-methylphenyl)urea is reported to possess a broad spectrum of antibacterial activity, effective against both Gram-positive and Gram-negative bacteria [1]. Notably, it is active against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus sp. (VRE), a profile that distinguishes it from many standard-of-care antibiotics [1]. While specific MIC values for this compound are not publicly available in the screened data, its activity against these key multi-drug resistant pathogens has been documented, positioning it as a candidate scaffold for further optimization [1].

Antimicrobial Drug Discovery Infectious Disease

Histone Deacetylase 6 (HDAC6) Inhibition with Moderate Potency

1,3-Bis(3-chloro-4-methylphenyl)urea demonstrates inhibitory activity against human histone deacetylase 6 (HDAC6) with an IC₅₀ of 459 nM in a fluorescence-based assay [1]. This potency is modest compared to optimized clinical HDAC6 inhibitors (which often achieve low nanomolar IC₅₀s), but it represents a validated biochemical starting point for structure-activity relationship (SAR) exploration of this chemotype [2].

Epigenetics HDAC Inhibitor Cancer Research

Inhibition of Cytochrome P450 Enzymes CYP1A2, CYP2C19, CYP2C9, and CYP2D6

This compound has been shown to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP2D6 . For CYP1A2, an IC₅₀ of 10 µM was determined [1]. This multi-CYP inhibition profile is a critical consideration for its use in cell-based assays or in vivo studies, as it suggests a high potential for drug-drug interactions when co-administered with other compounds that are metabolized by these enzymes .

Drug Metabolism Pharmacokinetics ADME-Tox

Best Research and Industrial Application Scenarios for 1,3-Bis(3-chloro-4-methylphenyl)urea (CAS 107947-94-4)


Probing Antibacterial Mechanisms in Vancomycin-Resistant Enterococcus (VRE)

Given its documented activity against VRE [1], this compound can serve as a probe to investigate novel targets or resistance mechanisms in Enterococcus species. Researchers can use it in comparative growth inhibition assays and target identification studies to understand how this symmetrical diarylurea scaffold exerts its antibacterial effects, potentially uncovering new vulnerabilities in multi-drug resistant Gram-positive pathogens.

Scaffold for HDAC6 Inhibitor Medicinal Chemistry Optimization

The moderate HDAC6 inhibitory activity (IC₅₀ = 459 nM) [1] provides a starting point for structure-activity relationship (SAR) studies. Medicinal chemists can use 1,3-bis(3-chloro-4-methylphenyl)urea as a lead-like scaffold to design and synthesize novel analogs with improved potency and selectivity for HDAC6 over other HDAC isoforms [2], with the goal of developing epigenetic probes or therapeutic candidates.

Investigation of CYP450-Mediated Drug-Drug Interactions

The compound's ability to inhibit multiple CYP450 isoforms, including CYP1A2 (IC₅₀ = 10 µM) [1], makes it a useful tool for studying drug metabolism and potential drug-drug interactions. Researchers can employ it in in vitro hepatocyte or microsome assays to model and predict how co-administered drugs might affect the metabolism of other CYP substrates [2], which is crucial for preclinical safety assessment.

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